Methyl(diphenyl)[(1-phenylethenyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C21H20OSi It is characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and an (1-phenylethenyl)oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[(1-phenylethenyl)oxy]silane typically involves the reaction of diphenylmethylsilane with (1-phenylethenyl)oxy compounds under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can participate in substitution reactions where the (1-phenylethenyl)oxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane has several applications in scientific research:
Wirkmechanismus
The mechanism by which Methyl(diphenyl)[(1-phenylethenyl)oxy]silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The (1-phenylethenyl)oxy group can participate in π-π interactions, enhancing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Similar in structure but with two methyl groups instead of phenyl groups.
Methyldiphenylsilane: Lacks the (1-phenylethenyl)oxy group, making it less reactive in certain transformations.
Uniqueness
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane is unique due to the presence of the (1-phenylethenyl)oxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical properties .
Eigenschaften
CAS-Nummer |
384366-68-1 |
---|---|
Molekularformel |
C21H20OSi |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
methyl-diphenyl-(1-phenylethenoxy)silane |
InChI |
InChI=1S/C21H20OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 |
InChI-Schlüssel |
SFCDHGKRCAHKAV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.